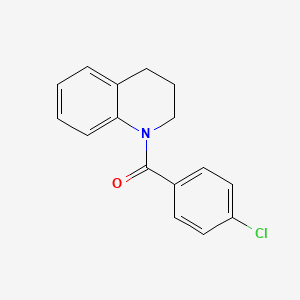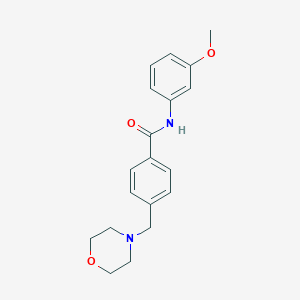![molecular formula C17H13ClN2O3 B5572675 3-氯-4-[(3-羟基苯基)氨基]-1-(2-甲基苯基)-1H-吡咯-2,5-二酮](/img/structure/B5572675.png)
3-氯-4-[(3-羟基苯基)氨基]-1-(2-甲基苯基)-1H-吡咯-2,5-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-[(3-hydroxyphenyl)amino]-1-(2-methylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione is a complex organic compound with potential applications in various scientific fields
科学研究应用
3-Chloro-4-[(3-hydroxyphenyl)amino]-1-(2-methylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
安全和危害
未来方向
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-[(3-hydroxyphenyl)amino]-1-(2-methylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction between an aldehyde and an amine in the presence of an acid catalyst.
Substitution Reactions: The chloro, hydroxyphenyl, and methylphenyl groups are introduced through substitution reactions. These reactions often require specific reagents and conditions, such as the use of chlorinating agents for the chloro group and phenylation reactions for the hydroxyphenyl and methylphenyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency.
化学反应分析
Types of Reactions
3-Chloro-4-[(3-hydroxyphenyl)amino]-1-(2-methylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the compound may produce amines.
作用机制
The mechanism of action of 3-chloro-4-[(3-hydroxyphenyl)amino]-1-(2-methylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-Chloro-4-hydroxyphenylacetic acid: Shares the chloro and hydroxyphenyl groups but differs in the overall structure and functional groups.
4-Amino-2-(3-hydroxyphenyl)-6a,10a-dihydro-5H-chromeno[4,3-d]pyrimidin-5-one: Contains a hydroxyphenyl group and a pyrrole-like structure but differs in the overall ring system and substituents.
Uniqueness
3-Chloro-4-[(3-hydroxyphenyl)amino]-1-(2-methylphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione is unique due to its specific combination of functional groups and the resulting chemical properties
属性
IUPAC Name |
3-chloro-4-(3-hydroxyanilino)-1-(2-methylphenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3/c1-10-5-2-3-8-13(10)20-16(22)14(18)15(17(20)23)19-11-6-4-7-12(21)9-11/h2-9,19,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGVTLIPDOCOHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=C(C2=O)Cl)NC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-N-methylaniline](/img/structure/B5572609.png)
![3-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5572612.png)
![{4-[3-(2-aminoethyl)benzyl]-1,4-oxazepan-6-yl}methanol dihydrochloride](/img/structure/B5572618.png)

![5-{2-[(2-CHLOROPHENYL)AMINO]-13-THIAZOL-4-YL}-4-METHYL-13-THIAZOL-2-AMINE](/img/structure/B5572627.png)
![N-1H-benzimidazol-2-yl-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5572630.png)
![6-methyl-5-(2-methylbenzyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5572637.png)
![6-(2,3-dimethoxyphenyl)-7-(4-morpholinylmethyl)[1,3]dioxolo[4,5-g]quinoline](/img/structure/B5572648.png)
![1-[4-(Methylsulfanyl)benzyl]piperidine-4-carboxamide](/img/structure/B5572655.png)
![N-isopropyl-2-(4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B5572657.png)
![4,5-DIMETHYL-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXAMIDE](/img/structure/B5572681.png)

![(Morpholin-4-ylmethyl)[2-(pyridin-2-yl)ethyl]phosphinic acid](/img/structure/B5572700.png)
